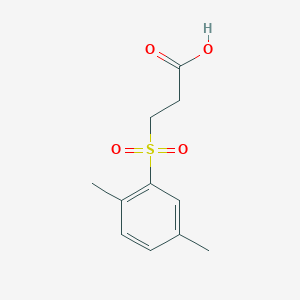![molecular formula C19H12ClFN4O2S B2358409 2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1206987-64-5](/img/structure/B2358409.png)
2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (the phenyl ring, the oxadiazole ring, and the pyrimidinol ring), followed by their connection via the sulfanyl group. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups could potentially allow for a variety of interactions with biological targets, such as proteins or enzymes .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the other compounds present. For example, the phenyl ring could potentially undergo electrophilic aromatic substitution reactions, while the oxadiazole ring could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in its structure. For example, the presence of the polar pyrimidinol group could potentially make the compound more soluble in water, while the presence of the nonpolar phenyl group could potentially make it more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A series of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole derivatives, which include the chemical structure , were synthesized and characterized using IR, 1H NMR, 13C NMR, mass spectral data, and elemental analysis. These compounds demonstrated significant biological activities supported by molecular docking studies (Bhat, Nagaraja, Kayarmar, Raghavendra, Rajesh, & Manjunatha, 2016).
Pharmacological Potential
- In the study by Faheem (2018), the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which include compounds structurally similar to the one , was investigated. These compounds exhibited moderate inhibitory effects in toxicity, tumor inhibition, and anti-inflammatory potential (Faheem, 2018).
Antimicrobial Activities
- A series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized, which are similar in structure to the compound . These compounds were screened for qualitative and quantitative antibacterial activity, exhibiting significant activity against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antitumor Activity
- Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, structurally similar to the compound , and evaluated their antitumor activity. These compounds displayed potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Antibacterial and Antioxidant Activities
- Novel derivatives of 1,3,4-oxadiazole, structurally related to the compound , were synthesized and screened for their antioxidant activity. This study revealed that these compounds possessed significant antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Inhibitory Effects
- The compound , being a derivative of 1,3,4-oxadiazole, can be inferred to have potential inhibitory effects on thymidylate synthase (TS) and antitumor or antibacterial properties, as evidenced in studies of similar compounds (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c20-13-7-6-12(8-14(13)21)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDOCQIJXOHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

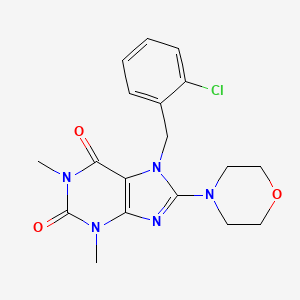
![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)
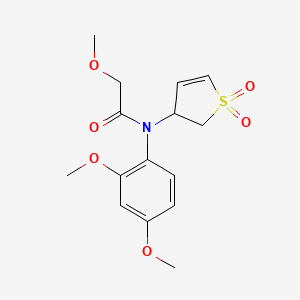
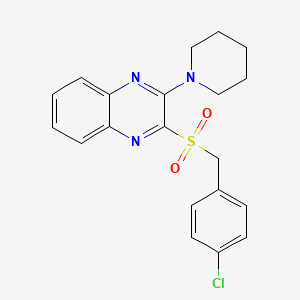
![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)
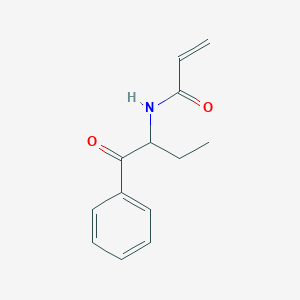
![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)
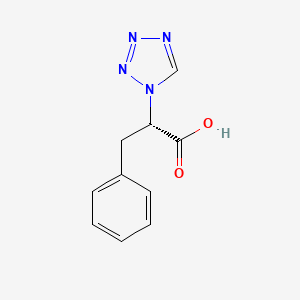
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)
![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)
![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)

